molecular formula C14H19N3O3 B1402680 3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid CAS No. 1316221-83-6

3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid

Cat. No. B1402680
M. Wt: 277.32 g/mol
InChI Key: PQXATOPHTKZREX-UHFFFAOYSA-N
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Description

3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid is a chemical compound that has been extensively studied by researchers due to its potential implications in various fields of research and industry. It has a molecular weight of 277.32 and a molecular formula of C14H19N3O3 .


Molecular Structure Analysis

The molecular structure of 3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid consists of a pyrazin-2-yl group attached to a propanoic acid group via a 6-(1-Acetylpiperidin-4-yl) linker . Further structural analysis would require more specific information or computational tools.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid are not fully detailed in the search results. It has a molecular weight of 277.32 and a molecular formula of C14H19N3O3 .

Scientific Research Applications

  • Biological Activities of a Newly Synthesized Pyrazoline Derivative

    • Field : Biological Sciences
    • Application : This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
    • Methods : The study involved the synthesis of a pyrazoline derivative and its application on rainbow trout alevins. The effects were then observed and recorded .
    • Results : The study found that the compound had significant effects on the AchE activity and MDA level in the brain of the alevins .
  • Anti-tubercular Agents

    • Field : Medical Sciences
    • Application : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Methods : The study involved the design and synthesis of a series of novel substituted benzamide derivatives. These compounds were then tested for their anti-tubercular activity .
    • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • PROTAC Development

    • Field : Chemical Biology
    • Application : The compound “2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid” is used as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation .
    • Methods : The compound is incorporated into PROTAC molecules, which are designed to bind to a specific target protein and an E3 ubiquitin ligase. This causes the target protein to be marked for degradation by the cell’s proteasome .
    • Results : The use of this compound in PROTACs can lead to the selective degradation of target proteins, providing a powerful tool for studying protein function and potentially treating diseases .
  • Synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic Acid

    • Field : Organic Chemistry
    • Application : A practical metal-free homolytic aromatic alkylation protocol has been developed for the synthesis of "3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid" .
    • Methods : The synthesis involves a metal-free homolytic aromatic alkylation protocol .
    • Results : The successful synthesis of the compound provides a new method for the preparation of pyrazine derivatives .
  • Anti-inflammatory and Antioxidant Activities

    • Field : Pharmacology
    • Application : Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs. Several reports anticipated their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
    • Methods : The study involved the synthesis of a pyrazoline derivative and its application on rainbow trout alevins. The effects were then observed and recorded .
    • Results : The study found that the compound had significant effects on the AchE activity and MDA level in the brain of the alevins .
  • Anti-tubercular Agents

    • Field : Medical Sciences
    • Application : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Methods : The study involved the design and synthesis of a series of novel substituted benzamide derivatives. These compounds were then tested for their anti-tubercular activity .
    • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

properties

IUPAC Name

3-[6-(1-acetylpiperidin-4-yl)pyrazin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10(18)17-6-4-11(5-7-17)13-9-15-8-12(16-13)2-3-14(19)20/h8-9,11H,2-7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXATOPHTKZREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NC(=CN=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
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3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
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3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
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3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
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3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 6
3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid

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